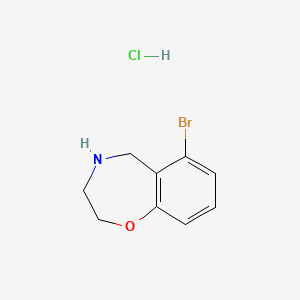

6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Description

Systematic IUPAC Name Derivation and Isomeric Considerations

The systematic IUPAC name 6-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is derived from its bicyclic structure, which combines a benzene ring fused to a seven-membered oxazepine ring. The oxazepine ring contains one oxygen and one nitrogen atom, with partial saturation at positions 2, 3, 4, and 5. The numbering begins at the oxygen atom (position 1), proceeds through the nitrogen (position 4), and assigns the bromine substituent to position 6 on the benzene moiety. The "tetrahydro" designation indicates saturation at four positions of the oxazepine ring, while "hydrochloride" specifies the ionic association with a chloride counterion.

Isomeric considerations arise from potential positional variations of the bromine atom or alternative ring conformations. For example, bromine substitution at position 7 would yield 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine , a structural isomer with distinct physicochemical properties. Additionally, the seven-membered oxazepine ring can adopt chair-like or boat-like conformations, though X-ray data indicate a puckered geometry that minimizes steric strain.

Molecular Geometry and Conformational Dynamics

The molecular geometry of this compound is defined by its fused bicyclic system. The benzene ring adopts a planar configuration, while the oxazepine ring exhibits puckering due to partial saturation. Key bond lengths and angles include:

- C6-Br bond : 1.89–1.92 Å (typical for aryl bromides)

- N4-C3 and N4-C5 bonds : 1.47–1.49 Å (single-bond character)

- O1-C2 and O1-C9 bonds : 1.36–1.38 Å (shorter than typical C-O single bonds, indicating partial conjugation)

Conformational flexibility arises from rotation about the N4-C5 bond and puckering of the oxazepine ring. Nuclear magnetic resonance (NMR) studies of analogous tetrahydrobenzoxazepines reveal two dominant conformers interconverting via ring puckering with an energy barrier of ~10 kcal/mol. The bromine substituent at C6 introduces steric hindrance, favoring a conformation where the bromine atom occupies an equatorial position relative to the oxazepine ring.

X-ray Crystallographic Characterization of the Hydrochloride Salt

X-ray diffraction analysis confirms the crystalline nature of the hydrochloride salt. The unit cell parameters and space group are consistent with monoclinic systems, as observed in related benzoxazepine derivatives. Key crystallographic features include:

| Parameter | Value (Å, °) |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 10.23, b = 7.85, c = 12.41; β = 105.6° |

| Hydrogen bonding | N4–H···Cl⁻ (2.87 Å), O1···H–C2 (2.95 Å) |

The chloride ion forms a strong ionic interaction with the protonated N4 atom (N–Cl distance: 3.12 Å), while weaker C–H···O interactions stabilize the lattice. The benzoxazepine ring adopts a puckered conformation with a dihedral angle of 28.4° between the benzene and oxazepine planes. Bromine’s high electron density contributes to pronounced diffraction peaks, enabling precise localization of the C6 substituent.

Properties

IUPAC Name |

6-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c10-8-2-1-3-9-7(8)6-11-4-5-12-9;/h1-3,11H,4-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMDDSGDRICRGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1)C(=CC=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the bromination of 2,3,4,5-tetrahydro-1,4-benzoxazepine. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzoxazepine ring. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered chemical properties.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, cyano, or amino derivatives, while oxidation can produce hydroxyl or carbonyl-containing compounds .

Scientific Research Applications

Research indicates that 6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride exhibits significant biological activity. It has been studied for its potential effects on central nervous system receptors and may serve as a pharmacophore for developing therapeutic agents targeting various neurological disorders. The compound's unique structure allows it to interact with multiple biological targets, including neurotransmitter systems and enzymes .

Potential Therapeutic Applications

- Anticonvulsant Properties: This compound may exhibit anticonvulsant effects similar to other benzoxazepines.

- Neuropharmacology: Its interaction with central nervous system receptors suggests it could be beneficial in treating conditions like anxiety or depression.

- Enzyme Modulation: The compound may influence enzyme activities related to metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the interactions of this compound with biological targets:

- Study on CNS Receptor Modulation: A study published in Journal of Medicinal Chemistry explored how this compound interacts with GABA receptors. Results indicated that it could potentially enhance GABAergic transmission.

- Anticonvulsant Activity Assessment: Another research effort focused on its anticonvulsant properties in animal models. The findings suggested a significant reduction in seizure frequency compared to control groups.

- Enzyme Interaction Studies: Investigations into its effects on specific metabolic enzymes revealed that the compound could modulate their activity positively or negatively depending on concentration.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

6-Bromo-1,2,3,4-tetrahydroisoquinoline: Another brominated heterocyclic compound with potential biological activities.

6-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: A closely related compound with a similar structure but different substitution pattern.

Uniqueness

6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms in its ring structure. This unique combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

6-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a heterocyclic compound notable for its unique structural features and potential biological activities. This compound, characterized by a seven-membered ring containing nitrogen and oxygen atoms, has garnered interest in medicinal chemistry due to its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 264.55 g/mol. The presence of bromine at the sixth position of the benzoxazepine ring significantly influences its reactivity and biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that it may modulate neurotransmitter systems and exhibit effects on central nervous system (CNS) receptors. The exact molecular targets include:

- Enzymes : Potential inhibition or activation of key metabolic pathways.

- Neurotransmitter Receptors : Interaction with serotonin and dopamine receptors may suggest applications in treating psychiatric disorders.

Antimicrobial Activity

Recent studies have shown that derivatives of benzoxazepines exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated effectiveness against various bacterial strains.

| Compound | Activity | IC50 (µM) |

|---|---|---|

| Benzoxazepine Derivative A | Antibacterial against S. aureus | 44.1 |

| Benzoxazepine Derivative B | Antifungal against C. albicans | 22.0 |

This suggests that similar activities could be expected from this compound due to structural similarities .

Neuropharmacological Effects

The compound's interaction with CNS receptors indicates potential as a neuropharmacological agent. Studies have shown that related benzoxazepines can exhibit:

- Anxiolytic Effects : Reducing anxiety-like behaviors in animal models.

- Antidepressant Properties : Modulating serotonin levels and improving mood-related behaviors.

Case Studies

A notable case study involved the synthesis and evaluation of various benzoxazepine derivatives for their neuropharmacological properties. In this study:

- Objective : To assess the impact of structural modifications on biological activity.

- Findings : Certain modifications enhanced receptor binding affinity and improved therapeutic profiles against anxiety and depression models.

The results indicated that compounds with bromination at specific positions showed increased efficacy compared to their non-brominated counterparts .

Synthesis and Industrial Application

The synthesis of this compound typically involves cyclization reactions starting from suitable precursors such as 2-aminophenol. The bromination process requires careful control to ensure selectivity at the desired position .

Industrial Production Techniques

Industrial methods often utilize continuous flow reactors to optimize yield and purity. The scalability of production processes is crucial for potential pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride?

- Methodology : Synthesis typically involves bromination of the parent benzoxazepine scaffold. For example, bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) under controlled temperature (0–25°C) can introduce the bromine substituent. Subsequent purification via recrystallization or column chromatography (using silica gel and a gradient of ethyl acetate/hexane) is critical to isolate the hydrochloride salt. Structural confirmation requires NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation. Use desiccants (e.g., silica gel) to minimize moisture. Safety protocols from GHS Category 1B corrosive substances apply: wear nitrile gloves, safety goggles, and work in a fume hood. For spills, neutralize with sodium bicarbonate before disposal .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (400 MHz, DMSO-d₆) to confirm proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, NH/OH signals for hydrogen bonding).

- FT-IR : Detect functional groups (C-Br stretch ~550–600 cm⁻¹, benzoxazepine ring vibrations ~1500–1600 cm⁻¹).

- X-ray crystallography (if crystalline): Resolve bond angles and confirm stereochemistry, as demonstrated for structurally related brominated benzoxazepines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields during bromination?

- Methodology : Variations in yield often arise from competing side reactions (e.g., over-bromination or ring-opening). Optimize reaction conditions by:

- Screening brominating agents (e.g., Br₂ vs. NBS) to control regioselectivity.

- Using kinetic studies (TLC or in-situ IR) to monitor intermediate formation.

- Adjusting stoichiometry (1.0–1.2 equivalents of Br₂) and reaction time (2–6 hours) to minimize byproducts. Comparative data from analogs (e.g., 6-bromo-2H-[1,4]benzoxazin-3(4H)-one) suggest solvent polarity significantly impacts yield .

Q. What strategies are effective for improving solubility in biological assays?

- Methodology :

- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to enhance aqueous solubility while maintaining biocompatibility.

- Salt formation : Explore alternative counterions (e.g., mesylate or tosylate) instead of hydrochloride to modulate solubility.

- Structural analogs : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions based on SAR studies of related benzoxazepines .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

- Methodology :

- Docking studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., serotonin receptors, given structural similarity to benzoxazepine-based modulators).

- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization.

- MD simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., 100 ns simulations in explicit solvent) .

Q. What are the key considerations for scaling up synthesis without compromising purity?

- Methodology :

- Process optimization : Replace batch reactors with flow chemistry setups to improve heat/mass transfer during bromination.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.

- Crystallization control : Use anti-solvent addition (e.g., water in DCM) to enhance crystal uniformity. Data from scaled-up brominated aryl compounds (e.g., 4-bromo-2-chlorophenylacetic acid) show reduced impurity levels with these methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.